molecular formula C6H6N2O B151834 Nicotinamide-N-15N CAS No. 113950-01-9

Nicotinamide-N-15N

Cat. No.: B151834
CAS No.: 113950-01-9
M. Wt: 123.12 g/mol
InChI Key: DFPAKSUCGFBDDF-CDYZYAPPSA-N
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Description

Nicotinamide-N-15N is a stable isotope-labeled form of nicotinamide, which is an amide form of vitamin B3. This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. The nitrogen-15 isotope labeling allows for enhanced detection and analysis in various nuclear magnetic resonance (NMR) and mass spectrometry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide-N-15N typically involves the Zincke reaction methodology. This method allows for straightforward and scalable synthesis with excellent isotopic purity (98%) and good yield (55%).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of parahydrogen gas in the NMR hyperpolarization process significantly increases detection sensitivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide-N-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid, while reduction can produce various reduced forms of nicotinamide .

Scientific Research Applications

Nicotinamide-N-15N has a wide range of scientific research applications:

Mechanism of Action

Nicotinamide-N-15N exerts its effects through specific biochemical mechanisms. It plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for redox reactions and energy production in cells. The compound influences DNA repair, cellular stress responses, and various metabolic pathways .

Comparison with Similar Compounds

    Nicotinic Acid-N-15N: Another nitrogen-15 labeled compound used in similar applications.

    Pyridine-N-15N: Used in NMR spectroscopy and other analytical techniques.

Uniqueness: Nicotinamide-N-15N is unique due to its specific labeling with nitrogen-15, which enhances its detection and analysis capabilities in NMR and mass spectrometry. Its role in NAD+ synthesis and involvement in various biochemical processes also distinguishes it from other similar compounds .

Properties

IUPAC Name

pyridine-3-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPAKSUCGFBDDF-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584391
Record name Pyridine-3-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113950-01-9
Record name Pyridine-3-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113950-01-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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